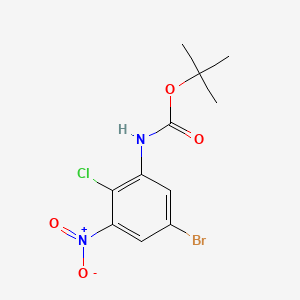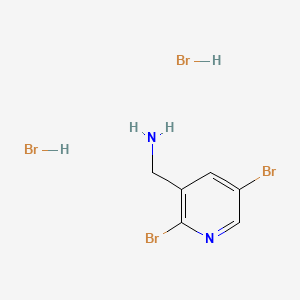
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide can be compared with other similar compounds such as:
1-(5-bromopyridin-3-yl)methanamine: This compound has a similar structure but with only one bromine atom.
1-(3-methylisoxazol-5-yl)methanamine: Another heterocyclic compound with different substituents.
1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: A compound with a similar pyridine ring but different functional groups.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications in research and industry.
Eigenschaften
Molekularformel |
C6H8Br4N2 |
|---|---|
Molekulargewicht |
427.76 g/mol |
IUPAC-Name |
(2,5-dibromopyridin-3-yl)methanamine;dihydrobromide |
InChI |
InChI=1S/C6H6Br2N2.2BrH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |
InChI-Schlüssel |
GWELFLLETGOMFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CN)Br)Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)

![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
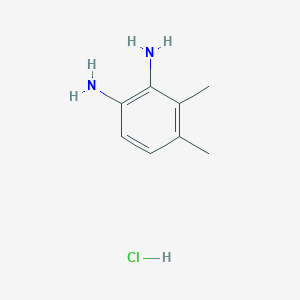

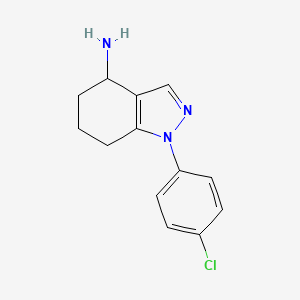

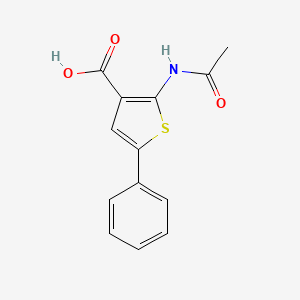
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)

![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)
